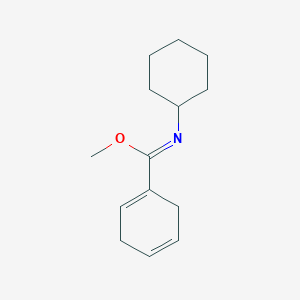
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester is an organic compound with the molecular formula C14H21NO2 It is a derivative of 1,4-cyclohexadiene, a compound known for its applications in organic synthesis and as a precursor to various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexadiene with methyl chloroformate and N-cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene: A simpler analog with similar structural features but lacking the ester and imidic acid groups.
1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: Similar but without the N-cyclohexyl group.
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-: Lacks the methyl ester group.
Uniqueness
1,4-Cyclohexadiene-1-carboximidic acid, N-cyclohexyl-, methyl ester is unique due to its combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the ester and imidic acid groups, along with the N-cyclohexyl substitution, allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
63013-29-6 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
methyl N-cyclohexylcyclohexa-1,4-diene-1-carboximidate |
InChI |
InChI=1S/C14H21NO/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2,4,9,13H,3,5-8,10-11H2,1H3 |
Clé InChI |
XITHLDRSNKGQPO-UHFFFAOYSA-N |
SMILES canonique |
COC(=NC1CCCCC1)C2=CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


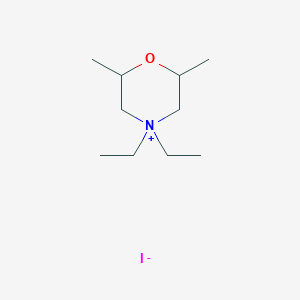
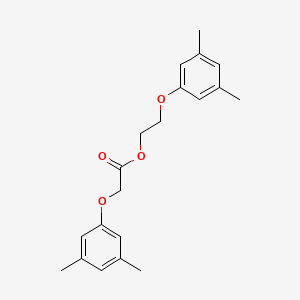
![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
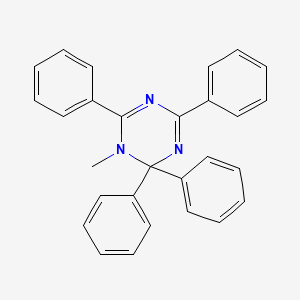
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
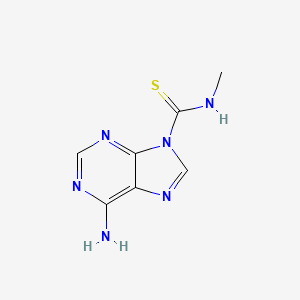

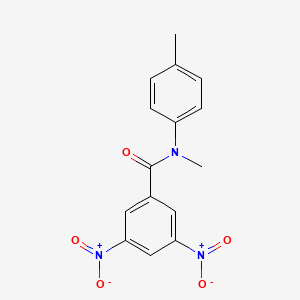
mercury](/img/structure/B14503232.png)
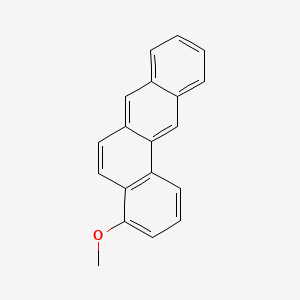
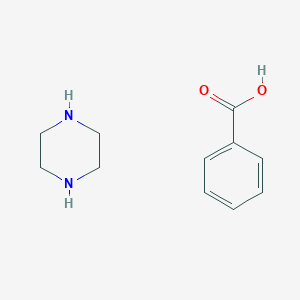
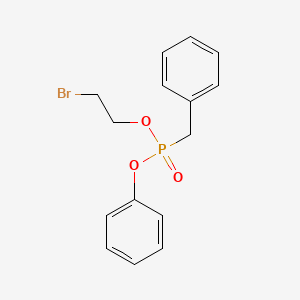
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
